3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core substituted with amino, cyano, aryl, and carboxamide groups. The 4-bromophenyl and furan-2-yl substituents distinguish it from other analogs. The compound’s discontinued commercial availability () suggests it has been synthesized but may lack extensive characterization data in public literature.
Properties
IUPAC Name |
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN5O2S/c20-9-3-5-10(6-4-9)24-18(26)16-15(22)14-13(12-2-1-7-27-12)11(8-21)17(23)25-19(14)28-16/h1-7H,22H2,(H2,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEQTLSKCNKGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide, known by its CAS number 332046-11-4, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, synthesis methods, and relevant case studies.
- Molecular Formula: C19H12BrN5O2S
- Molecular Weight: 454.3 g/mol
- IUPAC Name: 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile and N-(4-bromophenyl)-2-chloroacetamide under specific conditions involving solvents like ethanol and DMF .
Antibacterial Activity
Recent studies have highlighted the compound's significant antibacterial properties against various drug-resistant bacteria. In vitro tests demonstrated its effectiveness against strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using broth dilution methods.
Table 1: Antibacterial Activity Results
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Acinetobacter baumannii | 10 | 20 | 18 |
| Klebsiella pneumoniae | 15 | 30 | 15 |
| Staphylococcus aureus | 20 | 40 | 12 |
The compound exhibited a notable zone of inhibition at concentrations as low as 10 mg/mL, outperforming several commercially available antibiotics .
Molecular docking studies have been employed to elucidate the mechanism by which this compound exerts its antibacterial effects. These studies suggest strong interactions with bacterial enzymes critical for cell wall synthesis and metabolism . The stability of these interactions indicates potential for further development as an antibiotic agent.
Case Studies
Case Study 1: Efficacy Against Drug-resistant Strains
A study published in MDPI evaluated the compound against extensively drug-resistant (XDR) pathogens. The results indicated that it maintained efficacy where traditional antibiotics failed, particularly against NDM-positive strains of A. baumannii .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research focusing on SAR revealed that modifications on the furan and bromophenyl groups significantly influenced the antibacterial potency. Compounds with higher lipophilicity showed increased membrane permeability, enhancing their bactericidal activity .
Scientific Research Applications
Antiviral Activity
One of the most notable applications of this compound is its antiviral properties. Research indicates that derivatives of thienopyridine compounds exhibit significant activity against viral infections, including the H5N1 avian influenza virus. In a study published in 2013, certain thienopyridine derivatives were tested for their efficacy against H5N1, showing promising results in inhibiting viral replication through plaque reduction assays on Madin-Darby canine kidney cells . The specific mechanism of action may involve interference with viral entry or replication processes.
Anticancer Research
The compound has also been investigated for its potential anticancer properties. Thienopyridine derivatives have been shown to possess cytotoxic effects on various cancer cell lines. For instance, compounds structurally related to 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide have been evaluated for their ability to induce apoptosis in cancer cells, with some studies highlighting their role in inhibiting specific cancer-related pathways .
Synthesis of Novel Derivatives
The versatility of this compound allows for the synthesis of novel derivatives that can be tailored for specific biological activities. For instance, modifications to the furan and thienopyridine moieties can lead to compounds with enhanced pharmacological profiles. A study demonstrated the successful synthesis of various derivatives that were subsequently tested for biological activity, revealing a structure-activity relationship that could guide future drug development .
Material Science Applications
Beyond medicinal applications, this compound has potential uses in materials science. Its unique electronic properties make it suitable for incorporation into organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films and its photophysical properties are under investigation for these applications .
Case Study 1: Antiviral Activity Against H5N1
A series of thienopyridine derivatives were synthesized and evaluated for antiviral activity against H5N1. The study reported EC50 values indicating effective inhibition at low concentrations and highlighted the potential for further development into antiviral therapies .
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The research outlined the mechanisms by which these compounds induced cell death and suggested pathways for further exploration in anticancer drug design .
Data Summary Table
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Variations and Implications
- Furan-2-yl (vs.
Carboxamide Modifications :
- The N-(4-bromophenyl) carboxamide in the target compound contrasts with N-(2-chlorophenyl) (KuSaSch032) or N-phenyl (10a), affecting steric bulk and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
